Tolperisone-d10 Hydrochloride

Description

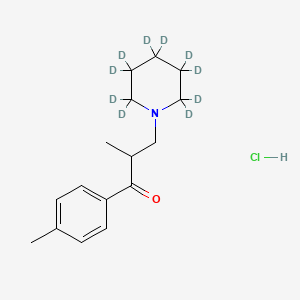

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-2-methyl-1-(4-methylphenyl)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO.ClH/c1-13-6-8-15(9-7-13)16(18)14(2)12-17-10-4-3-5-11-17;/h6-9,14H,3-5,10-12H2,1-2H3;1H/i3D2,4D2,5D2,10D2,11D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBUVYROEHQQAKL-XVKVVLOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])CC(C)C(=O)C2=CC=C(C=C2)C)([2H])[2H])([2H])[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662210 | |

| Record name | 2-Methyl-1-(4-methylphenyl)-3-[(~2~H_10_)piperidin-1-yl]propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185160-65-9 | |

| Record name | 2-Methyl-1-(4-methylphenyl)-3-[(~2~H_10_)piperidin-1-yl]propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is Tolperisone-d10 hydrochloride and its primary use in research?

An In-Depth Technical Guide to Tolperisone-d10 Hydrochloride for Advanced Research Applications

Executive Summary

Tolperisone is a centrally acting muscle relaxant prescribed for conditions involving pathological muscle hypertonicity.[1][2] Rigorous evaluation of its pharmacokinetic (PK) and pharmacodynamic (PD) properties is fundamental to drug development and clinical application. Such studies demand the highest levels of analytical precision and accuracy, particularly when quantifying the analyte in complex biological matrices like plasma. This guide elucidates the critical role of this compound, the stable isotope-labeled (SIL) analogue of Tolperisone, in achieving this standard. We will explore the core principles of its application as an internal standard in mass spectrometry, detail its mechanism of action, and provide a comprehensive, field-proven protocol for its use in a validated bioanalytical workflow.

Foundational Pharmacology: The Parent Compound, Tolperisone

To appreciate the utility of its deuterated analogue, one must first understand the parent compound. Tolperisone is a piperidine derivative that has been in clinical use for decades to treat muscle spasticity and painful muscle spasms.[3][4] Unlike many other centrally acting muscle relaxants, it exhibits a favorable side-effect profile, notably a lack of significant sedation or cognitive impairment.[5]

Mechanism of Action

Tolperisone's primary mechanism involves the dose-dependent blockade of voltage-gated sodium (Na+) and calcium (Ca2+) channels.[1][6][7] This action occurs at the level of the spinal cord and brainstem, where it stabilizes neuronal membranes.[8] By inhibiting the influx of these ions, Tolperisone dampens neuronal excitability, which in turn suppresses polysynaptic reflex pathways responsible for muscle hypertonicity.[7][9] This multi-faceted action results in muscle relaxation and a notable analgesic effect without compromising muscle strength.[6][10]

Pharmacokinetic Profile

Tolperisone is rapidly absorbed after oral administration, reaching peak plasma concentrations within 1.5 hours.[1] However, it undergoes extensive first-pass metabolism in the liver and kidneys, resulting in a relatively low absolute bioavailability of approximately 17-22%.[6][8][11] This significant inter-individual variability in its pharmacokinetic profile underscores the necessity for precise and accurate bioanalytical methods in clinical studies.[3][6]

This compound: The Gold Standard Internal Standard

This compound is the deuterium-labeled analogue of Tolperisone.[12] The "-d10" designation indicates that ten hydrogen atoms within the molecule, typically on the piperidine ring, have been replaced by their stable, non-radioactive isotope, deuterium (²H).[13] The hydrochloride salt form is used to enhance the compound's stability and aqueous solubility.[14][15]

Its primary and indispensable role in research is to serve as an internal standard (IS) for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]

The Principle of Stable Isotope Dilution

The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative mass spectrometry for a critical reason: it compensates for virtually all sources of analytical variability.[16] Because Tolperisone-d10 is chemically identical to Tolperisone, it exhibits the same physicochemical properties. This means it behaves identically during:

-

Sample Extraction: Any loss of the analyte during protein precipitation, liquid-liquid extraction, or solid-phase extraction is mirrored by an identical proportional loss of the SIL-IS.[16][17]

-

Chromatographic Separation: It co-elutes with the unlabeled analyte from the LC column.[18]

-

Mass Spectrometric Ionization: It experiences the same degree of ion suppression or enhancement from the biological matrix as the analyte.[19][20]

The mass spectrometer can easily differentiate between the analyte and the IS due to the mass difference (10 Daltons in this case). Quantification is therefore based on the ratio of the analyte's response to the IS's response.[21] This ratio remains constant even if the absolute signal intensity fluctuates due to sample loss or matrix effects, ensuring unparalleled accuracy and precision.[22][23]

Experimental Protocol: Quantification of Tolperisone in Human Plasma

This section provides a detailed methodology for the development and validation of a robust bioanalytical assay for Tolperisone using this compound as the internal standard. This protocol is designed to meet the stringent requirements of regulatory bodies such as the FDA and EMA.[24][25][26]

Materials and Reagents

-

Reference Standards: Tolperisone hydrochloride (≥98% purity), this compound (≥98% chemical purity, ≥98% isotopic enrichment).

-

Biological Matrix: Human plasma (K2EDTA as anticoagulant), screened for interferences.

-

Solvents: HPLC or LC-MS grade Methanol, Acetonitrile.

-

Reagents: Formic acid, Ammonium formate, Reagent-grade water.

Step-by-Step Workflow

Methodology Details:

-

Preparation of Stock and Working Solutions:

-

Prepare 1 mg/mL stock solutions of Tolperisone and Tolperisone-d10 HCl in methanol.

-

From the Tolperisone stock, perform serial dilutions in 50:50 methanol:water to create working solutions for calibration curve (CC) standards and quality control (QC) samples.

-

Dilute the Tolperisone-d10 HCl stock to a final concentration of 100 ng/mL to be used as the internal standard spiking solution.

-

-

Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of plasma samples (blanks, CCs, QCs, unknowns) into a 96-well plate or microcentrifuge tubes.

-

Add 25 µL of the Tolperisone-d10 HCl spiking solution (100 ng/mL) to all wells except the blank matrix. Add 25 µL of 50:50 methanol:water to the blank.

-

To precipitate proteins, add 300 µL of acetonitrile to all samples.

-

Vortex mix for 2 minutes, then centrifuge at 4000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a clean plate or vials for LC-MS/MS analysis.

-

-

LC-MS/MS Instrumental Conditions:

-

The following table provides a validated starting point for method development.

-

| Parameter | Recommended Condition | Rationale |

| LC System | UPLC/HPLC System | Provides necessary separation and resolution. |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Excellent retention and peak shape for this class of compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive mode ionization and aids peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes the analyte and IS from the column. |

| Gradient | 10% B to 90% B over 3 minutes | Ensures separation from endogenous matrix components. |

| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |

| Injection Volume | 5 µL | Balances sensitivity with potential for matrix effects. |

| MS System | Triple Quadrupole Mass Spectrometer | Required for selective and sensitive MRM analysis. |

| Ionization Mode | ESI Positive | Tolperisone contains a basic nitrogen, which is readily protonated. |

| MRM Transition (Tolperisone) | m/z 246.2 → 98.1 | Precursor ion [M+H]⁺ and a stable product ion.[27] |

| MRM Transition (Tolperisone-d10) | m/z 256.2 → 108.1 | Precursor ion [M+H]⁺ and corresponding deuterated product ion. |

Bioanalytical Method Validation (BMV)

The developed assay must be rigorously validated according to regulatory guidelines (e.g., ICH M10) to ensure it is fit for purpose.[25][28] Key validation parameters are summarized below.

| Validation Parameter | Purpose | Acceptance Criteria (Typical) |

| Selectivity | Ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS. |

| Calibration Curve | Demonstrate the relationship between concentration and response. | At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99. |

| Accuracy & Precision | Determine the closeness of measured concentrations to the nominal value and the variability of the measurements. | Intra- and inter-day precision (%CV) ≤15% (≤20% at LLOQ); Accuracy (%RE) within ±15% (±20% at LLOQ). |

| Matrix Effect | Assess the suppression or enhancement of ionization by the biological matrix. | The IS-normalized matrix factor should have a %CV ≤15%. |

| Recovery | Measure the efficiency of the extraction process. | Should be consistent and reproducible, though not necessarily 100%. |

| Stability | Evaluate analyte stability under various conditions (freeze-thaw, bench-top, long-term storage). | Mean concentration should be within ±15% of nominal concentration. |

Conclusion

This compound is not merely a labeled compound; it is an enabling tool for high-integrity research. Its primary application as a stable isotope-labeled internal standard is fundamental to the accurate and precise quantification of Tolperisone in biological matrices. By co-eluting and behaving identically to the analyte throughout the analytical process, it effectively nullifies variability from sample preparation and matrix effects.[16][17] This self-validating system ensures that pharmacokinetic data are reliable and reproducible, providing drug development professionals with the high-quality information necessary to make critical decisions. The adoption of methodologies incorporating this compound is an essential practice for any laboratory conducting regulated bioanalysis of Tolperisone.

References

-

Tolperisone - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

-

Tolperisone: Uses, Dosage, Side Effects and More | MIMS Thailand. (n.d.). Retrieved January 15, 2026, from [Link]

-

Tolperisone hydrochloride Tablets - Eletriptan SmPC. (n.d.). Retrieved January 15, 2026, from [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Retrieved January 15, 2026, from [Link]

-

Tolperisone: A Typical Representative of a Class of Centrally Acting Muscle Relaxants with Less Sedative Side Effects | Semantic Scholar. (2008). Retrieved January 15, 2026, from [Link]

-

Hofer, D., Porszasz, R., Gibis, K., & Si-Ye, R. (2008). Tolperisone: A Typical Representative of a Class of Centrally Acting Muscle Relaxants with Less Sedative Side Effects. CNS Neuroscience & Therapeutics, 12(2), 107-117. Retrieved January 15, 2026, from [Link]

-

Kim, T. H., Kim, H. S., Lee, J. Y., et al. (2012). Determination of tolperisone in human plasma by liquid chromatography/tandem mass spectrometry for clinical application. Journal of Chromatography B, 911, 59-63. Retrieved January 15, 2026, from [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). Retrieved January 15, 2026, from [Link]

-

Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. (2025). Retrieved January 15, 2026, from [Link]

-

Iwinski, K., & Szlaska, I. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Roczniki Państwowego Zakładu Higieny, 70(2), 133-140. Retrieved January 15, 2026, from [Link]

-

What is the mechanism of Tolperisone Hydrochloride? - Patsnap Synapse. (2024). Retrieved January 15, 2026, from [Link]

-

Deuterated internal standards and bioanalysis by AptoChem. (n.d.). Retrieved January 15, 2026, from [Link]

-

Tolperisone: Uses, Side Effects and Medicines | Apollo Pharmacy. (n.d.). Retrieved January 15, 2026, from [Link]

-

Tolperisone Pharmacology - Active Ingredient - RxReasoner. (n.d.). Retrieved January 15, 2026, from [Link]

-

The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). Retrieved January 15, 2026, from [Link]

-

El-Bagary, R. I., Elkady, E. F., & El-Sherif, Z. A. (2022). Sensitive and selective LC-MS/MS for the determination of tolperisone and etodolac in human plasma and application to a pharmacokinetic study. Journal of Separation Science, 45(8), 1435-1442. Retrieved January 15, 2026, from [Link]

-

Tolperisone Hydrochloride | C16H24ClNO | CID 92965 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

-

M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. Retrieved January 15, 2026, from [Link]

-

Enantioselective Separation and Simultaneous Determination of Tolperisone and Eperisone in Rat Plasma by LC-MS/MS | Request PDF - ResearchGate. (2013). Retrieved January 15, 2026, from [Link]

-

Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? (n.d.). Retrieved January 15, 2026, from [Link]

-

A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (2015). Analytica Chimica Acta, 890, 103-110. Retrieved January 15, 2026, from [Link]

-

Bajaj, P., Arendt-Nielsen, L., & Madeleine, P. (2003). Prophylactic Tolperisone for Post-Exercise Muscle Soreness Causes Reduced Isometric Force--A Double-Blind Randomized Crossover Control Study. Journal of Pain, 4(6), 332-341. Retrieved January 15, 2026, from [Link]

-

Al-Aani, H., & Al-Rekabi, M. (2019). Rapid Determination of Tolperisone in Human Plasma by Reversed Phase High Performance Liquid Chromatography. Iraqi Journal of Pharmaceutical Sciences, 28(1), 77-83. Retrieved January 15, 2026, from [Link]

-

Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2011). Retrieved January 15, 2026, from [Link]

- Compositions of tolperisone. (2009). Google Patents.

-

a review on tolperisone – centrally acting muscle relaxant and its analytical methods - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2017). Retrieved January 15, 2026, from [Link]

- Method for producing salts of tolperisone. (2006). Google Patents.

-

Prabhavalkar, K. S., Po, A. L. W., & Shah, N. H. (2012). Clinical Comparative Study: Efficacy and Tolerability of Tolperisone and Thiocolchicoside in Acute Low Back Pain and Spinal Muscle Spasticity. Journal of Clinical and Diagnostic Research, 6(10), 1708-1711. Retrieved January 15, 2026, from [Link]

-

Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article - ResearchGate. (2022). Retrieved January 15, 2026, from [Link]

-

Tolperisone Hydrochloride | MedEx. (n.d.). Retrieved January 15, 2026, from [Link]

-

Saleem, M., Dehankar, U., Dehankar, R., & Bashir, M. S. M. (2024). Effect of Tolperisone a Muscle Relaxant in the Management of Musculoskeletal Disorders in the Population of Central India. SSR Institute of International Journal of Life Sciences, 10(4), 5815-5822. Retrieved January 15, 2026, from [Link]

- Method for producing salts of tolperisone. (2004). Google Patents.

-

Internal standard – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 15, 2026, from [Link]

-

Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? - BioPharma Services. (n.d.). Retrieved January 15, 2026, from [Link]

Sources

- 1. Tolperisone - Wikipedia [en.wikipedia.org]

- 2. Tolperisone Hydrochloride | টোলপেরিসােন হাইড্রোক্লোরাইড | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]

- 3. Tolperisone: A Typical Representative of a Class of Centrally Acting Muscle Relaxants with Less Sedative Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical Comparative Study: Efficacy and Tolerability of Tolperisone and Thiocolchicoside in Acute Low Back Pain and Spinal Muscle Spasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iijls.com [iijls.com]

- 6. alkemlabs.com [alkemlabs.com]

- 7. What is the mechanism of Tolperisone Hydrochloride? [synapse.patsnap.com]

- 8. Tolperisone Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]

- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 10. Tolperisone: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]

- 11. saudijournals.com [saudijournals.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. scbt.com [scbt.com]

- 14. Page loading... [wap.guidechem.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. texilajournal.com [texilajournal.com]

- 18. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 19. resolvemass.ca [resolvemass.ca]

- 20. resolvemass.ca [resolvemass.ca]

- 21. researchgate.net [researchgate.net]

- 22. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 23. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]

- 26. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 27. researchgate.net [researchgate.net]

- 28. pdf.benchchem.com [pdf.benchchem.com]

Tolperisone-d10 hydrochloride chemical and physical properties.

An In-Depth Technical Guide to Tolperisone-d10 Hydrochloride

Abstract

This compound is the deuterium-labeled analog of Tolperisone hydrochloride, a centrally acting muscle relaxant. Its primary application in the scientific field is as a high-fidelity internal standard for the quantitative analysis of Tolperisone in biological matrices and pharmaceutical formulations. The incorporation of ten deuterium atoms provides a distinct mass shift, essential for mass spectrometry-based assays, without significantly altering its chemical properties. This ensures it mimics the analyte's behavior during sample extraction, chromatographic separation, and ionization. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its application in bioanalytical workflows, and the underlying pharmacology of its non-labeled counterpart, Tolperisone.

Introduction: The Role of Stable Isotope Labeling

Tolperisone has been utilized since the 1960s as a centrally acting skeletal muscle relaxant for treating increased muscle tone associated with neurological diseases.[1] For accurate pharmacokinetic, bioavailability, and bioequivalence studies, a robust analytical method is paramount. Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry for their ability to correct for matrix effects and variations in sample processing and instrument response. This compound (CAS No: 1185160-65-9) serves this exact purpose.[2][3] By replacing ten hydrogen atoms on the piperidinyl group with deuterium, the molecule's mass is increased by ten atomic mass units. This isotopic substitution is chemically conservative, preserving the physicochemical properties (e.g., pKa, polarity, and chromatographic retention time) of the parent drug, while allowing it to be distinguished by a mass spectrometer.[4]

Chemical and Physical Properties

The fundamental characteristics of this compound define its handling, storage, and application in experimental design.

Chemical Identity and Structure

This compound is systematically named 2-Methyl-1-(4-methylphenyl)-3-(1-piperidinyl-d10)-1-propanone Hydrochloride.[3] Its structure consists of a p-tolyl group attached to a propanone backbone, with a deuterated piperidine ring linked via a methylene bridge.

Caption: Chemical structure of this compound.

Core Properties Summary

The key identifiers and physical constants for this compound are summarized below for quick reference.

| Property | Value | Reference(s) |

| Chemical Name | 2-Methyl-1-(4-methylphenyl)-3-(1-piperidinyl-d10)-1-propanone Hydrochloride | [2][3] |

| CAS Number | 1185160-65-9 | [2][5] |

| Molecular Formula | C₁₆H₁₃D₁₀NO • HCl | [2][6] |

| Formula Weight | 291.9 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Purity | ≥99% deuterated forms (d₁-d₁₀) | [2] |

| Melting Point | 176-178°C | [7] |

| Stability | Stable for ≥ 4 years when stored correctly | [2] |

| Storage | 2°C to 8°C or -20°C Freezer | [2][7] |

Solubility Profile

The solubility of the non-deuterated parent compound, Tolperisone hydrochloride, serves as a reliable guide for its deuterated analog. It is highly water-soluble.[8]

| Solvent | Approximate Solubility | Reference(s) |

| Water (Purified) | Extremely soluble | [8] |

| PBS (pH 7.2) | ~10 mg/mL | [9][10] |

| Ethanol | ~20 mg/mL | [9][10] |

| DMSO | ~10 mg/mL | [9][10] |

| Methanol | Soluble | [7][11] |

| Chloroform | Slightly Soluble | [7] |

Experimental Insight: For preparing stock solutions for LC-MS analysis, DMSO or methanol are common choices. Subsequent dilutions into an aqueous or buffer-based mobile phase should be performed to ensure compatibility and avoid precipitation. Aqueous solutions are not recommended for long-term storage and should be prepared fresh daily.[10]

Scientific Context: Pharmacology of Tolperisone

Understanding the mechanism and pharmacokinetics of the parent drug is essential for contextualizing the use of its deuterated standard.

Mechanism of Action

Tolperisone is a centrally acting muscle relaxant with a non-sedative profile. Its primary mechanism involves the state-dependent blockade of voltage-gated sodium and calcium channels.[12][13] This action occurs predominantly at the level of the spinal cord and brain stem.[14]

-

Sodium Channel Blockade: Tolperisone inhibits voltage-gated sodium channels, prolonging their inactivated state and reducing neuronal excitability.[12]

-

Calcium Channel Blockade: It also blocks N-type voltage-gated calcium channels in presynaptic nerve terminals.[12]

-

Inhibition of Transmitter Release: The combined effect on sodium and calcium channels leads to a presynaptic inhibition of neurotransmitter (glutamate) release from primary afferent nerve endings.[12][13] This action attenuates both monosynaptic and polysynaptic spinal reflexes, resulting in muscle relaxation.[2][15]

Pharmacokinetics and Metabolism

Tolperisone is rapidly absorbed after oral administration, reaching peak plasma concentrations in about 0.5 to 1.5 hours.[1][13][14] It exhibits extensive first-pass metabolism, leading to a relatively low absolute bioavailability of around 17%.[13][14]

The metabolism is complex and primarily mediated by cytochrome P450 enzymes in the liver, with CYP2D6 being the most prominent isoform involved.[12][16][17] Lesser contributions are made by CYP2C19, CYP2B6, and CYP1A2.[16][17] The main metabolic transformation is the hydroxylation of the methyl group on the p-tolyl ring to form hydroxymethyl tolperisone.[12][16] The drug is eliminated mainly via the kidneys as metabolites, with an elimination half-life of approximately 1.5 to 2.5 hours.[1][13][17]

Caption: Simplified metabolic pathway of Tolperisone.

Application in Quantitative Analysis

The core utility of this compound is as an internal standard (IS) in bioanalytical assays, primarily using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Internal Standard Workflow

An ideal IS co-elutes with the analyte and experiences identical ionization suppression or enhancement, thereby normalizing the analytical variability.

Protocol Causality:

-

Sample Spiking: A known, fixed concentration of Tolperisone-d10 HCl is added to all samples (calibrators, quality controls, and unknowns) at the very beginning of the sample preparation process. This is critical because it ensures the IS is subjected to the exact same extraction, evaporation, and reconstitution steps as the analyte (Tolperisone).

-

Sample Preparation: This typically involves protein precipitation (e.g., with acetonitrile or methanol) followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components like salts and phospholipids. The IS compensates for any analyte loss during these steps.

-

LC-MS/MS Analysis: The prepared sample is injected into an LC system. The analyte and IS, having nearly identical chemical properties, will have very similar retention times on the chromatographic column. They are then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Analyte MRM Transition: A specific precursor ion to product ion transition is monitored for Tolperisone (e.g., m/z 246.2 → 98.1).

-

IS MRM Transition: A different, specific transition is monitored for Tolperisone-d10 (e.g., m/z 256.2 → 108.1).

-

-

Quantification: The concentration of Tolperisone in the unknown sample is determined by calculating the ratio of the analyte's peak area to the IS's peak area and comparing this ratio to a calibration curve generated from standards with known concentrations.

Caption: Bioanalytical workflow using Tolperisone-d10 HCl as an internal standard.

Conclusion

This compound is an indispensable tool for the precise and accurate quantification of Tolperisone. Its chemical and physical properties are nearly identical to the parent compound, while its increased mass allows for clear differentiation in mass spectrometric analyses. By compensating for analytical variability, it ensures the generation of reliable, high-quality data essential for drug development, clinical research, and regulatory submissions. This guide provides the core technical information required by scientists to effectively incorporate this stable isotope-labeled standard into their analytical protocols.

References

-

Wikipedia. Tolperisone. [Link]

-

Hofer, D., et al. (2008). Tolperisone: A Typical Representative of a Class of Centrally Acting Muscle Relaxants with Less Sedative Side Effects. PMC. [Link]

-

Sduaher. Tolperisone. [Link]

-

RxReasoner. Tolperisone Pharmacology. [Link]

-

SynZeal. Tolperisone Hydrochloride | 3644-61-9. [Link]

-

Axios Research. Tolperisone Hydrochloride - CAS - 3644-61-9. [Link]

-

Semantic Scholar. Tolperisone: A Typical Representative of a Class of Centrally Acting Muscle Relaxants with Less Sedative Side Effects. [Link]

-

Eletriptan SmPC. Tolperisone hydrochloride Tablets. [Link]

-

PubMed. Considerable interindividual variation in the pharmacokinetics of tolperisone HCl. [Link]

-

PubMed. Identification of metabolic pathways involved in the biotransformation of tolperisone by human microsomal enzymes. [Link]

-

MIMS Thailand. Tolperisone: Uses, Dosage, Side Effects and More. [Link]

-

Pharmaffiliates. CAS No : 1185160-65-9| Chemical Name : this compound. [Link]

-

International Journal of Pharmaceutical Sciences and Research. UV Spectrophotometric Method: A Quantitative Estimation of Tolperisone Hydrochloride in Bulk and Pharmaceutical Dosage Form. [Link]

-

ChemBK. Tolperizone hydrochloride. [Link]

-

ResearchGate. Estimation of Centrally Acting Muscle Relaxant Drug Tolperisone Hydrochloride Using HPTLC Method. [Link]

-

OUCI. RP-HPLC METHOD FOR DETERMINATION OF TOLPERISONE HYDROCHLORIDE IN TABLET FORMULATION. [Link]

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. a review on tolperisone – centrally acting muscle relaxant and its analytical methods. [Link]

-

ResearchGate. Determination of the quantity of tolperisone hydrochloride in tablets by high performance liquid chromatography. [Link]

-

RayBiotech. Tolperisone HCl. [Link]

-

Qingdao Fengchen Technology and Trade Co.,Ltd. Tolperisone Hydrochloride Or Tolperisone Hcl BP EP USP CAS 3644-61-9. [Link]

-

International Journal of Pharmaceutical and Bio-Medical Science. Formulation Development of Tolperisone Hydrochloride Film Coated Tablet. [Link]

-

Veeprho. Tolperisone-D10 (HCl Salt) | CAS 1185160-65-9. [Link]

-

LookChem. TOLPERISONE-D10, HYDROCHLORIDE. [Link]

-

PubChem - NIH. Tolperisone | C16H23NO | CID 5511. [Link]

Sources

- 1. Tolperisone - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. TOLPERISONE-D10, HYDROCHLORIDE | 1185160-65-9 [chemicalbook.com]

- 6. Tolperisone Hydrochloride - CAS - 3644-61-9 | Axios Research [axios-research.com]

- 7. lookchem.com [lookchem.com]

- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 9. caymanchem.com [caymanchem.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Tolperisone Hydrochloride Or Tolperisone Hcl BP EP USP CAS 3644-61-9 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 12. dspace.sduaher.ac.in [dspace.sduaher.ac.in]

- 13. alkemlabs.com [alkemlabs.com]

- 14. Tolperisone Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]

- 15. Tolperisone: A Typical Representative of a Class of Centrally Acting Muscle Relaxants with Less Sedative Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of metabolic pathways involved in the biotransformation of tolperisone by human microsomal enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mims.com [mims.com]

A Technical Guide to Tolperisone-d10 Hydrochloride: Application in Bioanalytical Quantification

Introduction

Tolperisone is a centrally acting skeletal muscle relaxant prescribed for conditions characterized by increased muscle tone and spasticity, such as those arising from neurological diseases.[1][2] It has been in clinical use since the 1960s, valued for its ability to alleviate muscle stiffness without significant sedative effects.[1][2] The primary mechanism of action involves the blockade of voltage-gated sodium and calcium channels, which inhibits spinal reflex pathways.[1][3][4] For researchers and drug development professionals, accurate quantification of Tolperisone in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicological studies.

This guide focuses on Tolperisone-d10 hydrochloride , the deuterated analog of Tolperisone. The incorporation of ten deuterium atoms creates a stable, heavier isotopologue of the parent drug. Its near-identical chemical properties but distinct mass make it the gold standard internal standard for quantitative analysis by mass spectrometry.[5] This document provides its core physicochemical properties, the scientific rationale for its use, and a detailed protocol for its application in a bioanalytical context.

Core Physicochemical Properties

The fundamental identifiers and properties of this compound are summarized below. This data is critical for substance registration, method development, and accurate stock solution preparation.

| Property | Value | Source |

| Chemical Name | TOLPERISONE-D10, HYDROCHLORIDE | [6] |

| CAS Number | 1185160-65-9 | [6][7] |

| Molecular Formula | C₁₆H₁₄ClD₁₀NO | [6][7] |

| Molecular Weight | 291.88 g/mol | [6][7] |

| Synonym | Labelled Tolperisone | [6] |

Scientific Rationale for Deuteration in Bioanalysis

The Principle of Isotope Dilution Mass Spectrometry

The primary application of Tolperisone-d10 HCl is as an internal standard (IS) in quantitative assays, most commonly those employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5] The core principle, known as isotope dilution, is considered the most robust method for correcting analytical variability.

Causality Behind Using a Stable Isotope-Labeled Internal Standard:

-

Co-elution: Tolperisone-d10 and the unlabeled (native) Tolperisone have virtually identical physicochemical properties. This ensures they travel through the liquid chromatography (LC) column at the same rate and elute at the same time. This co-elution is critical because it means both the analyte and the IS are subjected to the exact same matrix effects (ion suppression or enhancement) at the point of ionization in the mass spectrometer.

-

Extraction & Recovery Correction: During the sample preparation process (e.g., protein precipitation, liquid-liquid extraction), any loss of the target analyte will be mirrored by a proportional loss of the IS. By measuring the ratio of the analyte to the IS, the method inherently self-corrects for inconsistencies in sample handling and extraction efficiency.

-

Ionization Efficiency: Both labeled and unlabeled compounds exhibit nearly identical ionization behavior in the mass spectrometer's ion source. This ensures that the ratio of their signals remains constant even if the overall instrument response fluctuates between injections.

The use of a deuterated standard like Tolperisone-d10 provides a self-validating system for each sample, ensuring the highest degree of accuracy and precision in bioanalytical quantification, a necessity for pharmacokinetic studies where inter-individual variations in drug metabolism can be significant.[8][9]

Experimental Protocol: Quantification of Tolperisone in Human Plasma via LC-MS/MS

This section outlines a validated, step-by-step methodology for the determination of Tolperisone in human plasma. Tolperisone-d10 HCl serves as the internal standard.

Materials and Reagents

-

Tolperisone reference standard

-

This compound (Internal Standard)

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Methanol (HPLC or LC-MS grade)

-

Acetonitrile (HPLC or LC-MS grade)

-

Ammonium Formate

-

Formic Acid

-

Methyl tert-butyl ether (MTBE)

-

Ultrapure water

Preparation of Solutions

-

Standard Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Tolperisone and Tolperisone-d10 HCl in methanol to create individual 1 mg/mL stock solutions.

-

-

Working Solutions:

-

Perform serial dilutions of the stock solutions with a 50:50 methanol:water mixture to prepare working solutions for constructing the calibration curve and for quality control (QC) samples.

-

-

Internal Standard (IS) Spiking Solution (e.g., 100 ng/mL):

-

Dilute the Tolperisone-d10 HCl stock solution in acetonitrile to a final concentration suitable for spiking into plasma samples (e.g., 100 ng/mL).

-

Sample Preparation (Liquid-Liquid Extraction)

-

Aliquot Plasma: Pipette 200 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Spike Analyte: For calibration standards and QC samples, add a small volume (e.g., 10 µL) of the appropriate Tolperisone working solution. For blank and unknown samples, add 10 µL of the 50:50 methanol:water diluent.

-

Spike Internal Standard: Add 50 µL of the IS spiking solution (Tolperisone-d10 HCl in acetonitrile) to every tube. The acetonitrile also serves as a protein precipitation agent.

-

Vortex: Vortex all tubes for 30 seconds to ensure thorough mixing and protein denaturation.

-

Extraction: Add 1 mL of methyl tert-butyl ether (MTBE) to each tube.

-

Mix: Vortex vigorously for 2 minutes to facilitate the extraction of the analyte and IS into the organic layer.

-

Centrifuge: Centrifuge the samples at 13,000 x g for 10 minutes to separate the organic and aqueous layers.

-

Transfer: Carefully transfer the upper organic layer (~900 µL) to a new set of clean tubes.

-

Evaporate: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute: Reconstitute the dried residue in 200 µL of the mobile phase. Vortex for 30 seconds.

-

Inject: Transfer the reconstituted sample to an HPLC vial and inject it into the LC-MS/MS system.[9]

LC-MS/MS Instrumentation and Conditions

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) System |

| Column | Reversed-phase C18 column (e.g., 2.0 mm x 50 mm, 5 µm)[9] |

| Mobile Phase A | 10 mM Ammonium Formate in water, pH 3.5 (adjusted with Formic Acid) |

| Mobile Phase B | Methanol[9] |

| Gradient | Isocratic (e.g., 12% A, 88% B) or a shallow gradient depending on co-eluting interferences |

| Flow Rate | 250 µL/min[9] |

| Injection Volume | 5-10 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Tolperisone: m/z 246.2 → 98.1 (example) Tolperisone-d10: m/z 256.2 → 108.1 (example) |

| Detection | Multiple Reaction Monitoring (MRM) |

Note: The exact m/z transitions should be optimized by infusing pure standards into the mass spectrometer.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the bioanalytical protocol described above.

Caption: Bioanalytical workflow for Tolperisone quantification.

Conclusion

This compound is an indispensable tool for modern bioanalysis. Its use as a stable isotope-labeled internal standard within an LC-MS/MS workflow provides the necessary framework for a robust, accurate, and reproducible quantification of Tolperisone in complex biological matrices. The methodology detailed in this guide represents a self-validating system that corrects for analytical variability, ensuring the integrity of data generated in pharmacokinetic and clinical research settings. This level of analytical rigor is essential for advancing our understanding of Tolperisone's behavior in vivo and supporting its continued therapeutic use.

References

-

Tolperisone Hydrochloride | 3644-61-9 - SynZeal. (n.d.). Retrieved from [Link]

-

Tolperisone - Wikipedia. (n.d.). Retrieved from [Link]

-

Tolperisone - sduaher. (n.d.). Retrieved from [Link]

-

Tolperisone: Uses, Dosage, Side Effects and More | MIMS Thailand. (n.d.). Retrieved from [Link]

-

Hofer, D., et al. (2008). Tolperisone: a typical representative of a class of centrally acting muscle relaxants with less sedative side effects. CNS Neuroscience & Therapeutics, 14(2), 107-19. Retrieved from [Link]

-

Hofer, D., et al. (2008). Tolperisone: A Typical Representative of a Class of Centrally Acting Muscle Relaxants with Less Sedative Side Effects. CNS Neuroscience & Therapeutics, 14(2), 107-119. Retrieved from [Link]

-

Bioanalytical Method Development and Validation for Simultaneous Estimation of Tolperisone Hydrochloride and Diclofenac Sodium by RP – HPLC. (n.d.). Retrieved from [Link]

-

HPLC method for tolperisone hydrochloride in human plasma. (2024). Retrieved from [Link]

-

LC-UV Assay of Tolperisone HCl from Sustained Release Matrix Tablets. (n.d.). ResearchGate. Retrieved from [Link]

-

A review on tolperisone – centrally acting muscle relaxant and its analytical methods. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved from [Link]

-

RP HPLC Method Development and Validation of Tolperisone HCl and Diclofenac Sodium in Bulk and Pharmaceutical Dosage Forms. (n.d.). International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]

-

Al-Hiari, Y. M., et al. (2019). Rapid Determination of Tolperisone in Human Plasma by Reversed Phase High Performance Liquid Chromatography. Saudi Journal of Medical and Pharmaceutical Sciences. Retrieved from [Link]

-

Kim, Y. G., et al. (2012). Determination of tolperisone in human plasma by liquid chromatography/tandem mass spectrometry for clinical application. Journal of Chromatography B, 911, 107-11. Retrieved from [Link]

-

Rapid Determination of Tolperisone in Human Plasma by Reversed Phase High Performance Liquid Chromatography. (2019). ResearchGate. Retrieved from [Link]

-

HPLC determination of tolperisone in human plasma. (n.d.). PubMed. Retrieved from [Link]

-

Tolperisone-d10 (hydrochloride)|Cas# 1185160-65-9. (n.d.). GlpBio. Retrieved from [Link]

Sources

- 1. Tolperisone - Wikipedia [en.wikipedia.org]

- 2. Tolperisone: a typical representative of a class of centrally acting muscle relaxants with less sedative side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 5. glpbio.cn [glpbio.cn]

- 6. TOLPERISONE-D10, HYDROCHLORIDE | 1185160-65-9 [chemicalbook.com]

- 7. 1185160-65-9 CAS MSDS (TOLPERISONE-D10, HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Tolperisone: A Typical Representative of a Class of Centrally Acting Muscle Relaxants with Less Sedative Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of tolperisone in human plasma by liquid chromatography/tandem mass spectrometry for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

Deuterated Tolperisone: A Guide to Synthesis, Characterization, and Analytical Validation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of deuterated Tolperisone. Tolperisone is a centrally acting muscle relaxant that undergoes significant first-pass metabolism, a pharmacological limitation that can be addressed through selective deuteration.[1] This process, known as the "deuterium effect," involves replacing specific hydrogen atoms with their heavier, stable isotope, deuterium. The resulting carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes, potentially enhancing the drug's bioavailability and half-life.[1][2] This guide details a strategic synthetic approach, outlines rigorous characterization methodologies using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and provides a validated HPLC protocol for purity assessment. The content is designed for professionals in drug development and chemical research, offering both theoretical grounding and practical, field-proven protocols.

Introduction: The Rationale for Deuterating Tolperisone

Tolperisone, 2-methyl-1-(4-methylphenyl)-3-(1-piperidyl)propan-1-one, is an effective muscle relaxant with a favorable safety profile, notably lacking the sedative effects common to its class.[1] However, its clinical utility is hampered by extensive first-pass metabolism, leading to low bioavailability and the need for high daily doses.[1] One of the primary metabolic pathways involves oxidation.

Selective deuteration of a drug at the sites of metabolic oxidation is a well-established strategy to improve its pharmacokinetic profile.[3][4] The increased mass of deuterium leads to a lower vibrational frequency of the C-D bond compared to the C-H bond, resulting in a higher activation energy required for bond cleavage. This phenomenon, the kinetic isotope effect (KIE), can significantly slow down metabolism mediated by enzymes like the cytochrome P450 (CYP) family.[1] The goal is to enhance metabolic stability, thereby increasing systemic exposure and potentially improving efficacy and patient compliance through a modified dosing regimen.[1]

This guide focuses on the synthesis of a deuterated analog of Tolperisone, followed by a detailed workflow for its structural confirmation and purity analysis.

Synthetic Strategy for Deuterated Tolperisone

The synthesis of Tolperisone is often achieved via the Mannich reaction.[5] Our strategy involves incorporating deuterium at a metabolically susceptible position. For this guide, we will focus on deuteration of the 4-methyl group on the phenyl ring, a common site for oxidative metabolism. The synthesis will therefore utilize a deuterated starting material, 4-(methyl-d₃)-propiophenone.

Diagram: Synthetic Workflow for Tolperisone-d₃

Caption: Synthetic workflow for Tolperisone-d₃ via the Mannich reaction.

Experimental Protocol: Synthesis of Tolperisone-d₃

Materials:

-

4-(methyl-d₃)-propiophenone

-

Piperidine hydrochloride

-

Paraformaldehyde

-

Isopropanol

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-(methyl-d₃)-propiophenone (1 equivalent), piperidine hydrochloride (1.2 equivalents), and paraformaldehyde (1.5 equivalents).

-

Solvent and Catalyst: Add isopropanol as the solvent and a catalytic amount of concentrated HCl. The acidic conditions are crucial for the reaction to proceed and can help minimize the formation of impurities.[6]

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Crystallization: Upon completion, cool the reaction mixture to room temperature, then further cool in an ice bath to induce crystallization of the hydrochloride salt of the product.

-

Isolation: Collect the crystalline product by vacuum filtration.

-

Washing: Wash the collected solid with a small amount of cold isopropanol to remove residual impurities.

-

Drying: Dry the product under vacuum at 50-60°C to yield Tolperisone-d₃ hydrochloride as a white crystalline solid.

Characterization and Analytical Validation

Rigorous characterization is essential to confirm the identity, isotopic enrichment, and purity of the synthesized deuterated Tolperisone. The following sections detail the core analytical techniques required.

Diagram: Analytical Characterization Workflow

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. bioscientia.de [bioscientia.de]

- 3. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US20060041141A1 - Method for producing salts of tolperisone - Google Patents [patents.google.com]

- 6. US9675598B2 - Compositions of tolperisone - Google Patents [patents.google.com]

An In-depth Technical Guide to the Mechanism of Action of Tolperisone as a Centrally Acting Muscle Relaxant

Abstract

Tolperisone is a centrally acting muscle relaxant that has been in clinical use for decades for the treatment of spasticity and muscle spasms.[1] Its efficacy is coupled with a favorable side-effect profile, notably a lack of sedation, which distinguishes it from many other drugs in its class.[2][3] This guide provides a comprehensive technical overview of the molecular and systemic mechanisms underlying Tolperisone's therapeutic effects. We will delve into its primary interactions with voltage-gated ion channels, its influence on spinal and supraspinal pathways, and the experimental evidence that substantiates our current understanding. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of Tolperisone's pharmacology.

Introduction: A Unique Profile in Muscle Relaxation

Pathological increases in skeletal muscle tone, such as spasticity following a stroke or in multiple sclerosis, can be debilitating.[1] Centrally acting muscle relaxants aim to alleviate these conditions by modulating neuronal signaling within the central nervous system (CNS).[1] Tolperisone, a piperidine derivative, stands out in this therapeutic class due to its ability to effectively reduce muscle hypertonia without causing significant sedation or cognitive impairment.[3][4] This unique characteristic suggests a mechanism of action that is distinct from benzodiazepines or other muscle relaxants that potentiate GABAergic inhibition.

The primary therapeutic action of Tolperisone is attributed to its ability to stabilize neuronal membranes and inhibit spinal reflexes.[3][5] This is achieved through a multi-target mechanism that predominantly involves the blockade of voltage-gated sodium and calcium channels.[6][7] This guide will systematically dissect these mechanisms, from the molecular level of ion channel interaction to the systemic level of reflex arc modulation.

Molecular Mechanisms of Action: A Dual Blockade of Ion Channels

The cornerstone of Tolperisone's mechanism lies in its interaction with voltage-gated ion channels, which are critical for the generation and propagation of action potentials and neurotransmitter release.

Primary Target: Voltage-Gated Sodium Channels (VGSCs)

Tolperisone acts as a potent, reversible blocker of voltage-gated sodium channels.[1][7] This action is considered a major contributor to its therapeutic effects.[7] By inhibiting VGSCs, Tolperisone reduces the influx of sodium ions into neurons, thereby dampening neuronal excitability and impeding the transmission of nerve impulses that lead to muscle spasms.[5]

Studies have shown that Tolperisone exhibits a state-dependent blockade of VGSCs, suggesting it may bind with higher affinity to certain conformational states of the channel.[1] A comparative study on seven different VGSC isoforms revealed that Tolperisone has a distinct profile compared to the local anesthetic lidocaine.[8] While both drugs induce a tonic block, their effects on channel kinetics, such as recovery from inactivation, differ significantly across isoforms.[8] For instance, lidocaine markedly prolongs the recovery of Na(v1.3), Na(v1.5), and Na(v1.7) isoforms, a characteristic not observed with Tolperisone.[8] This differential activity on VGSC subtypes may underlie Tolperisone's specific clinical profile.

| Parameter | Tolperisone | Lidocaine | Reference |

| Primary Action | Blockade of Voltage-Gated Sodium Channels | Blockade of Voltage-Gated Sodium Channels | [1][7] |

| Effect on VGSC Isoforms | Distinct profile across various isoforms | Different profile compared to Tolperisone | [8] |

| Kinetic Effect | Primarily tonic block with minimal effect on recovery from inactivation for some isoforms | Tonic block with pronounced prolongation of recovery from inactivation for Na(v1.3), Na(v1.5), and Na(v1.7) | [8] |

Experimental Workflow: Patch-Clamp Electrophysiology for VGSC Blockade

The investigation of Tolperisone's effect on VGSCs is primarily conducted using the patch-clamp technique. This powerful electrophysiological method allows for the recording of ionic currents through single channels or the whole cell.

Step-by-Step Methodology:

-

Cell Preparation: A cell line expressing the specific VGSC subtype of interest (e.g., HEK293 cells transfected with the gene for Na(v1.2)) is cultured.

-

Electrode Placement: A glass micropipette with a very fine tip is brought into contact with the cell membrane.

-

Seal Formation: A high-resistance "giga-seal" is formed between the micropipette and the cell membrane, isolating a small patch of the membrane.

-

Whole-Cell Configuration: The membrane patch is ruptured, allowing for the recording of currents from the entire cell.

-

Voltage Protocol: A series of voltage steps are applied to the cell to activate, inactivate, and de-activate the VGSCs.

-

Drug Application: Tolperisone is applied to the cell at various concentrations.

-

Data Acquisition and Analysis: The resulting sodium currents are recorded and analyzed to determine the effect of Tolperisone on channel properties, such as the current amplitude, activation and inactivation kinetics, and voltage-dependence. The IC50 value, representing the concentration at which Tolperisone inhibits 50% of the sodium current, is then calculated.

Action on the Brainstem Reticular Formation

Tolperisone also acts on supraspinal structures, notably the brainstem reticular formation. [3][9]This area of the brain is involved in the regulation of muscle tone through descending pathways to the spinal cord. Studies in animal models have shown that Tolperisone can inhibit the activity of the reticular formation, which may contribute to its muscle relaxant effects. This action on descending pathways complements its direct effects on spinal reflex arcs.

The Absence of Sedation: A Key Differentiator

A defining feature of Tolperisone is its lack of sedative side effects, which are common with other centrally acting muscle relaxants like benzodiazepines. [2][4]This is because Tolperisone does not act on GABAergic or other major neurotransmitter systems associated with sedation. [3]Its mechanism is targeted towards the voltage-gated ion channels that mediate neuronal excitability, rather than broad, non-specific depression of the CNS. This specificity allows for effective muscle relaxation without compromising cognitive function or alertness.

Conclusion and Future Directions

The mechanism of action of Tolperisone is multifaceted, involving a dual blockade of voltage-gated sodium and calcium channels. This leads to a reduction in neuronal hyperexcitability, presynaptic inhibition of neurotransmitter release, and a consequent dampening of spinal reflexes. Its actions at both the spinal and supraspinal levels contribute to its efficacy as a muscle relaxant.

Future research should focus on further elucidating the subtype selectivity of Tolperisone for VGSCs and VGCCs. A deeper understanding of these interactions could pave the way for the development of even more targeted and effective muscle relaxants with minimal side effects. Additionally, exploring the long-term effects of Tolperisone on neuronal plasticity and its potential applications in other neurological disorders remains a promising area of investigation.

References

-

Hofer, D., et al. (2008). Tolperisone: A Typical Representative of a Class of Centrally Acting Muscle Relaxants with Less Sedative Side Effects. CNS Neuroscience & Therapeutics, 14(1), 3-17. Link

-

Gaszner, B., et al. (2014). Basic Aspects of the Pharmacodynamics of Tolperisone, A Widely Applicable Centrally Acting Muscle Relaxant. Central Nervous System Agents in Medicinal Chemistry, 14(1), 28-35. Link

-

Patsnap Synapse. (2024). What is the mechanism of Tolperisone Hydrochloride? Patsnap. Link

-

ResearchGate. (n.d.). Mechanism of action of Tolperisone. [Diagram]. ResearchGate. Link

-

Kocsis, P., et al. (2005). Tolperisone-type drugs inhibit spinal reflexes via blockade of voltage-gated sodium and calcium channels. The Journal of Pharmacology and Experimental Therapeutics, 315(3), 1237-1246. Link

-

ResearchGate. (2006). Tolperisone-Type Drugs Inhibit Spinal Reflexes via Blockade of Voltage-Gated Sodium and Calcium Channels. ResearchGate. Link

-

Quasthoff, S., et al. (2008). A comparative study of the action of tolperisone on seven different voltage dependent sodium channel isoforms. Neuroscience Letters, 442(2), 168-172. Link

-

Kumar, A., et al. (2024). Review of tolperisone: a muscle relaxant and its analysis methods. World Journal of Pharmaceutical Research, 13(13), 1-13. Link

-

Semantic Scholar. (n.d.). Basic Aspects of the Pharmacodynamics of Tolperisone, A Widely Applicable Centrally Acting Muscle Relaxant. Semantic Scholar. Link

-

Dr.Oracle. (2025). Which is a better muscle relaxant, cyclobenzaprine, tolperisone, or eperisone? Dr.Oracle. Link

-

Shah, V. R., et al. (2012). Clinical Comparative Study: Efficacy and Tolerability of Tolperisone and Thiocolchicoside in Acute Low Back Pain and Spinal Muscle Spasticity. Journal of Clinical and Diagnostic Research, 6(10), 1671-1675. Link

-

Saji, Y., et al. (1978). [Neuropharmacological studies on tolperisone hydrochloride (author's transl)]. Nihon Yakurigaku Zasshi, 74(4), 489-501. Link

-

Khan, S., et al. (2018). Binding of Tolperisone Hydrochloride with Human Serum Albumin: Effects on the Conformation, Thermodynamics, and Activity of HSA. Journal of Fluorescence, 28(3), 819-829. Link

-

Wikipedia. (n.d.). Tolperisone. Wikipedia. Link

-

ResearchGate. (n.d.). Effect of tolperisone and lidocaine on the voltage dependent activation of Na v1. 8. [Figure]. ResearchGate. Link

-

PubChem. (n.d.). Tolperisone. PubChem. Link

-

Eletriptan SmPC. (n.d.). Tolperisone hydrochloride Tablets. Eletriptan SmPC. Link

- Dulin, J., et al. (1998). Evaluation of sedative effects of single and repeated doses of 50 mg and 150 mg tolperisone hydrochloride. Results of a prospective, randomized, double-blind, placebo-controlled trial.

Sources

- 1. Tolperisone: A Typical Representative of a Class of Centrally Acting Muscle Relaxants with Less Sedative Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. Clinical Comparative Study: Efficacy and Tolerability of Tolperisone and Thiocolchicoside in Acute Low Back Pain and Spinal Muscle Spasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Tolperisone Hydrochloride? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Tolperisone-type drugs inhibit spinal reflexes via blockade of voltage-gated sodium and calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A comparative study of the action of tolperisone on seven different voltage dependent sodium channel isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Basic Aspects of the Pharmacodynamics of Tolperisone, A Widely Applicable Centrally Acting Muscle Relaxant - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Neuropharmacological studies on tolperisone hydrochloride (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gold Standard: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, the pursuit of accuracy, precision, and reproducibility is paramount. This technical guide delves into the core principles, practical applications, and critical considerations of employing deuterated compounds as internal standards. Moving beyond a simple recitation of protocols, this document, authored from the perspective of a Senior Application Scientist, aims to provide a deep, mechanistic understanding of why deuterated standards are the undisputed "gold standard" in a vast array of analytical disciplines, from pharmaceutical development to clinical diagnostics.

The Imperative for an Internal Standard: Conquering Analytical Variability

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for quantifying analytes in complex biological matrices.[1] However, the analytical process is fraught with potential sources of variability that can compromise data integrity.[1] An internal standard (IS) is a compound of known concentration added to all samples, calibrators, and quality controls to correct for these fluctuations.[2]

Key sources of analytical variability include:

-

Sample Preparation Inconsistencies: Losses during extraction, evaporation, and reconstitution steps can significantly impact the final analyte concentration.[3]

-

Injection Volume Variations: Even minor discrepancies in autosampler performance can introduce errors.[4]

-

Matrix Effects: Co-eluting endogenous components in the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[3][4]

-

Instrumental Drift: Fluctuations in the mass spectrometer's performance over time can affect signal intensity.[4]

An ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible, ensuring it is affected by these sources of variability in the same manner.[2] This is where the unique properties of deuterated compounds come to the forefront.

The Principle of Stable Isotope Dilution with Deuterated Standards

Deuterated internal standards are stable isotope-labeled (SIL) versions of the analyte where one or more hydrogen atoms (¹H) are replaced with their heavier, non-radioactive isotope, deuterium (²H or D).[1] The fundamental principle underpinning their use is stable isotope dilution (SID), a quantitative MS technique renowned for its high accuracy and specificity.[1]

Because deuterated standards are chemically identical to the analyte, they exhibit nearly identical behavior throughout the analytical workflow:

-

Co-elution: They chromatograph at virtually the same retention time as the analyte.[3]

-

Identical Extraction Recovery: They are lost to the same extent during sample preparation.[5]

-

Similar Ionization Efficiency: They experience the same degree of ion suppression or enhancement in the mass spectrometer's ion source.[3]

Despite these similarities, the mass spectrometer can readily distinguish between the analyte and the deuterated internal standard due to their mass difference.[5] By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability introduced during the analytical process is normalized, leading to highly accurate and precise quantification.[2]

Selecting the Optimal Deuterated Internal Standard: A Critical Decision

The success of a quantitative assay hinges on the quality of the deuterated internal standard. Several key factors must be considered during selection and synthesis:

| Selection Factor | Recommendation | Rationale |

| Isotopic Purity | Isotopic enrichment of ≥98% is recommended.[3] | Minimizes the contribution of unlabeled analyte present as an impurity in the internal standard, which can lead to an underestimation of the analyte's true concentration.[1][6] |

| Chemical Purity | >99% | Ensures that other impurities do not introduce interfering peaks in the chromatogram. |

| Degree of Deuteration | Typically 3-5 deuterium atoms. | A sufficient mass difference (at least 3 Da) is necessary to prevent isotopic crosstalk, where the natural isotope distribution of the analyte interferes with the signal of the internal standard.[7][8] |

| Position of Deuteration | Stable, non-exchangeable positions (e.g., on an aromatic ring or a carbon atom not prone to enolization). | Placing deuterium on labile sites (e.g., -OH, -NH, -SH) can lead to back-exchange with hydrogen from the solvent, altering the concentration and mass of the internal standard.[4] |

Method Validation with Deuterated Internal Standards: A Step-by-Step Protocol

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) have stringent guidelines for bioanalytical method validation.[9][10] The use of a deuterated internal standard is a cornerstone of a robust validation package. The following is a generalized protocol for validating an LC-MS/MS method for the quantification of a drug in human plasma.

Objective: To demonstrate that the analytical method is accurate, precise, selective, and robust for its intended purpose.

Materials:

-

Analyte reference standard

-

Deuterated internal standard

-

Blank human plasma (screened for interferences)

-

All necessary solvents and reagents

Protocol:

-

Stock and Working Solution Preparation:

-

Prepare separate stock solutions of the analyte and the deuterated internal standard in a suitable organic solvent.

-

Prepare a working solution of the internal standard at a fixed concentration.

-

Prepare a series of working solutions of the analyte for spiking into blank plasma to create calibration standards and quality control (QC) samples.

-

-

Sample Preparation:

-

To an aliquot of plasma (e.g., 100 µL), add the internal standard working solution.

-

Perform protein precipitation (e.g., with acetonitrile or methanol) or another extraction technique (e.g., liquid-liquid extraction or solid-phase extraction).

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted samples onto the LC-MS/MS system.

-

Develop a chromatographic method that provides good peak shape and separation from potential interferences.

-

Optimize the mass spectrometer parameters (e.g., collision energy, declustering potential) for both the analyte and the internal standard in multiple reaction monitoring (MRM) mode.

-

-

Validation Parameters:

-

Selectivity: Analyze at least six different lots of blank plasma to ensure no endogenous components interfere with the detection of the analyte or the internal standard.[11]

-

Calibration Curve: Prepare a calibration curve by spiking blank plasma with at least six to eight different concentrations of the analyte. The curve should be linear over the expected concentration range.

-

Accuracy and Precision: Prepare QC samples at a minimum of three concentration levels (low, medium, and high). Analyze these QCs in replicate (n=5) on at least three different days. The mean concentration should be within ±15% of the nominal value (±20% for the lower limit of quantification, LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% for LLOQ).[11]

-

Matrix Effect: Evaluate the ion suppression or enhancement by comparing the analyte response in post-extraction spiked plasma from different sources to the response in a neat solution. The CV of the IS-normalized matrix factor should be ≤15%.

-

Recovery: Compare the analyte peak area from pre-extraction spiked samples to that of post-extraction spiked samples at three QC levels. Recovery does not need to be 100%, but it should be consistent and reproducible.[11]

-

Stability: Assess the stability of the analyte in plasma under various conditions:

-

Freeze-thaw stability: After three freeze-thaw cycles.

-

Short-term bench-top stability: At room temperature for a specified period.

-

Long-term stability: Stored at -20°C or -80°C for the expected duration of sample storage.

-

Autosampler stability: In the reconstituted extract for the expected duration of an analytical run.

-

-

Quantitative Advantages: A Data-Driven Perspective

The theoretical benefits of using deuterated internal standards are consistently borne out in practice. The following table summarizes typical improvements in data quality when a deuterated internal standard is used compared to an external standard calibration or a structural analog internal standard.

| Parameter | External Standard | Structural Analog IS | Deuterated IS |

| Precision (%CV) | 15-30% | 5-15% | <5% |

| Accuracy (%Bias) | ±20-40% | ±10-20% | <10% |

| Linearity (r²) | >0.98 | >0.99 | >0.999 |

| Impact of Matrix Effect | High | Moderate | Low to Negligible |

Note: These are representative values and can vary depending on the analyte, matrix, and specific method conditions.

Troubleshooting Common Issues with Deuterated Internal Standards

While deuterated internal standards are incredibly robust, issues can occasionally arise. A systematic approach to troubleshooting is essential for maintaining data quality.

| Issue | Potential Cause(s) | Troubleshooting Steps |

| Poor Precision | Inconsistent addition of IS; IS instability; sample preparation variability. | Verify pipetting accuracy; assess IS stability in stock and working solutions; optimize extraction procedure. |

| Inaccurate Quantification | Incorrect IS concentration; isotopic impurity in the IS; isotopic crosstalk. | Verify stock solution concentration; check the certificate of analysis for isotopic purity; ensure sufficient mass difference between analyte and IS.[6][8] |

| Chromatographic Separation of Analyte and IS | "Isotope effect" where extensive deuteration slightly alters retention time. | This is more common in gas chromatography but can occur in LC.[12] If minor, ensure both peaks are integrated consistently. If significant, a different deuterated analog may be needed. |

| Loss of Deuterium | Deuterium located at an exchangeable position. | Synthesize a new standard with deuterium at stable positions. |

Conclusion: The Cornerstone of High-Quality Quantitative Mass Spectrometry

Deuterated internal standards are an indispensable tool for any laboratory performing quantitative mass spectrometry.[1] Their ability to accurately and precisely correct for the myriad sources of variability inherent in the analysis of complex samples solidifies their status as the gold standard for bioanalytical method development and validation.[1] By providing a reliable internal reference that mirrors the behavior of the analyte, deuterated standards empower researchers, scientists, and drug development professionals to generate high-quality, reproducible data with the utmost confidence. The initial investment in the synthesis and characterization of these standards is far outweighed by the significant improvements in data integrity and the ultimate success of quantitative studies.

References

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

- Timmerman, P., et al. (2013). Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. In Handbook of LC-MS Bioanalysis.

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation. [Link]

-

U.S. Food and Drug Administration. (2021). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]

- Bandara, H.M.H.N., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America, 39(7), 346-351.

- Li, W., et al. (2013). Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. Analytical Chemistry, 85(9), 4569-4576.

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. [Link]

- De Nicolò, A., et al. (2006). Comparison between external and internal standard calibration in the validation of an analytical method for 1-hydroxypyrene in human urine by high-performance liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(6), 1013-1018.

-

ResearchGate. (2018). Why am I losing the signal (LCMS) for only one internal standard (deuterated drug standards, clinical testing) later in the run?[Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

Element Lab Solutions. (n.d.). Hidden Problems in your LCMS data?[Link]

- Vogeser, M., & Seger, C. (2010). Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. Clinical Biochemistry, 43(1-2), 146-152.

- Duxbury, K. J., et al. (2008). Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement. Annals of Clinical Biochemistry, 45(Pt 2), 209-211.

- Shushan, B., et al. (1983). The effect of isotopic substitution on the quantitation of drugs by mass spectrometry. Clinical Chemistry, 29(6), 1014-1017.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. resolvemass.ca [resolvemass.ca]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fda.gov [fda.gov]

- 10. fda.gov [fda.gov]

- 11. fda.gov [fda.gov]

- 12. chromatographyonline.com [chromatographyonline.com]

An In-Depth Technical Guide to the Mass Spectrum and Fragmentation Pattern of Tolperisone-d10

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the mass spectrometric behavior of Tolperisone-d10, a deuterated isotopologue of the centrally acting muscle relaxant, Tolperisone. Understanding the fragmentation pattern of such stable isotope-labeled internal standards is paramount for the development of robust and reliable bioanalytical methods, particularly in pharmacokinetic and drug metabolism studies. This document will delve into the structural features of Tolperisone, the rationale behind using a deuterated internal standard, and a step-by-step interpretation of the expected mass spectrum and fragmentation pathways of Tolperisone-d10.

Introduction: The Significance of Tolperisone and Deuterated Internal Standards

Tolperisone is a muscle relaxant used for treating increased muscle tone associated with neurological diseases.[1] Its therapeutic efficacy relies on its ability to block voltage-gated sodium and calcium channels.[1] Accurate quantification of Tolperisone in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring.

Mass spectrometry, coupled with liquid chromatography (LC-MS), has become the gold standard for bioanalysis due to its high sensitivity and specificity.[2][3] In quantitative LC-MS assays, an internal standard (IS) is essential to correct for variability during sample preparation and analysis.[4][5] An ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible.[6] Stable isotope-labeled compounds, such as deuterated analogs, are considered the "gold standard" for internal standards because they co-elute with the analyte and exhibit similar ionization efficiency, thus compensating for matrix effects and other sources of analytical variability.[2][6][7]